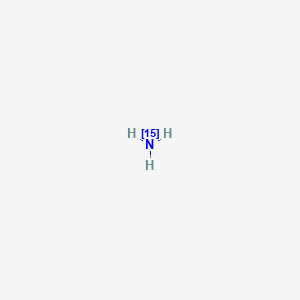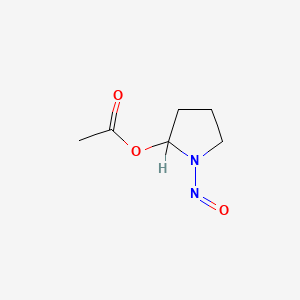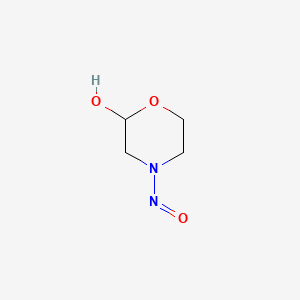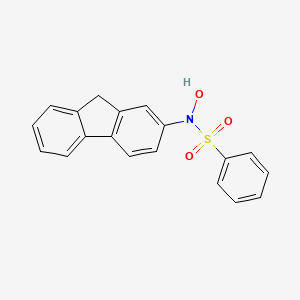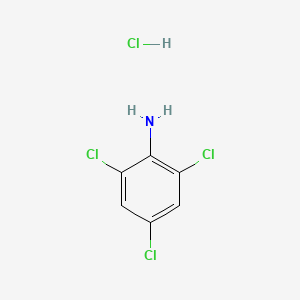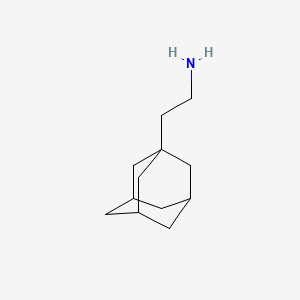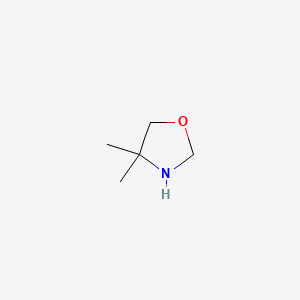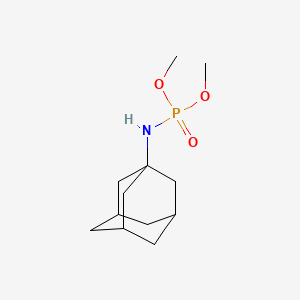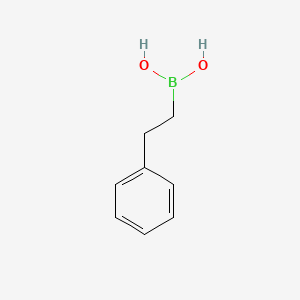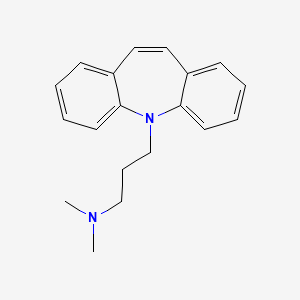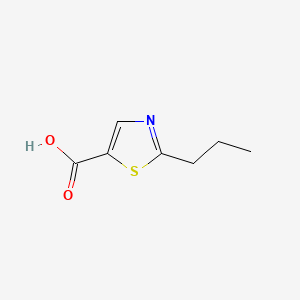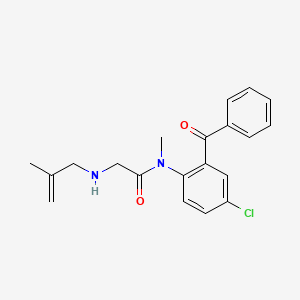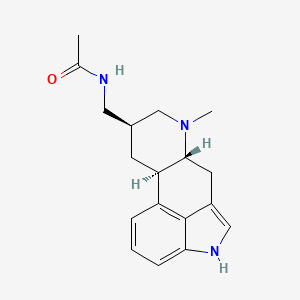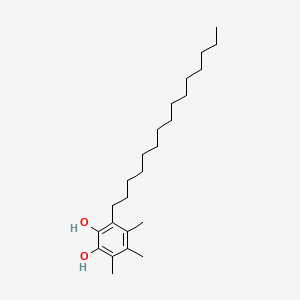
4,5,6-Trimethyl-3-pentadecylcatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-trimethyl-3-pentadecylcatechol is catechol substituted at positions 3, 4 and 5 (4, 5 and 6) with methyl groups and at position 6 (3) with a pentadecyl group. It has a role as a hapten and an allergen.
科学的研究の応用
Chemical Reactivity in Sensitization and Tolerance Induction
4,5,6-Trimethyl-3-pentadecylcatechol plays a significant role in contact sensitization related to urushiol oils from poison oak and ivy. Research shows that this compound, due to its structural modifications, can suppress the induction of sensitization to related compounds like 3-pentadecylcatechol and 3-heptadecylcatechol. This suggests its potential in modulating immune responses in contact allergies, particularly in cases related to poison ivy exposure (Dunn, Liberato, Castagnoli, & Byers, 1986).
Potential in Immune Response Studies
The compound has also been utilized in studies exploring contact sensitivity and immunologic unresponsiveness. Its ability to induce states of immunologic unresponsiveness, particularly in models using guinea pigs, has been observed. This opens up potential applications in studying the mechanisms of immune tolerance and hypersensitivity reactions, particularly in relation to poison ivy extract components (Bowser & Baer, 1963).
Reactivity with Proteins
Another aspect of its application lies in its reactivity with proteins. Studies have shown that the methylation of the catechol ring in compounds like 4,5,6-Trimethyl-3-pentadecylcatechol impacts their ability to react and form protein conjugates. This insight is crucial in understanding the molecular mechanisms of contact allergies and could be relevant in the development of new therapeutic approaches or diagnostic tools for allergen identification (Byck & Dawson, 1968).
特性
CAS番号 |
16273-19-1 |
|---|---|
製品名 |
4,5,6-Trimethyl-3-pentadecylcatechol |
分子式 |
C24H42O2 |
分子量 |
362.6 g/mol |
IUPAC名 |
3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3 |
InChIキー |
LDSXBSAASMZCGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



